2,5-Dibromo-3,4-difluoroaniline
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Overview
Description
2,5-Dibromo-3,4-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,4-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:
Starting Material: Aniline is used as the starting material.
Bromination: The aniline is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 5 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce fluorine atoms at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using bromine and a suitable catalyst in large reactors.
Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2,5-Dibromo-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and ability to form stable complexes with various biological molecules. These interactions can affect cellular pathways and processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks bromine atoms.
2,3-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.
5-Bromo-2,4-difluoroaniline: Contains bromine and fluorine atoms but in different positions.
Uniqueness
2,5-Dibromo-3,4-difluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,5-dibromo-3,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNVCZEANIUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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